molecular formula C6H7ClF2O2S B2682965 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride CAS No. 2229141-47-1

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride

Cat. No.: B2682965
CAS No.: 2229141-47-1
M. Wt: 216.63
InChI Key: XTGMERZJUQIAPO-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride (CAS 2229141-47-1) is a specialized small molecule building block of high value in pharmaceutical research and drug discovery. Its molecular formula is C6H7ClF2O2S, with a molecular weight of 217 Da . This compound features a rigidified, strained bicyclo[3.1.0]hexane scaffold substituted with a gem-difluoromethylene group at the bridgehead, which serves as a strategic mimetic for a 4,4-difluorocyclohexyl group . This modification is crucial for fine-tuning the physicochemical properties of drug candidates, including their pKa and LogP, which can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles . The incorporation of fluorine atoms can also enhance metabolic stability and membrane permeability. The reactive sulfonyl chloride group enables this scaffold to be readily conjugated to a wide variety of nucleophiles and heterocycles, making it an excellent intermediate for the synthesis of more complex target molecules, such as sulfonamides and sulfonate esters. Its primary research application is as a key rigid scaffold in the design and synthesis of novel bioactive compounds, with published use in the preparation of maraviroc analogs investigated for their antiviral potential . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O2S/c7-12(10,11)3-1-4-5(2-3)6(4,8)9/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGMERZJUQIAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride typically involves the reaction of commercially available starting materials. One common method includes the reaction of a cyclopentene derivative with a fluorinating agent such as TMSCF3 (trimethylsilyl trifluoromethanesulfonate) in the presence of sodium iodide (NaI). This reaction is carried out under controlled conditions, often involving slow addition protocols to ensure the formation of the desired diastereomeric mixture .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various reduced or oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors or other bioactive compounds. The fluorine atoms contribute to the compound’s stability and lipophilicity, enhancing its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and physicochemical differences between 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Features Reactivity/Safety Notes
This compound C₆H₇ClF₂O₂S (inferred) ~208.64 (calc.) Bicyclic core with 6,6-difluoro substitution; sulfonyl chloride at position 3 High electrophilicity; potential corrosivity
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride C₇H₁₂ClNO₂S 209.69 Aza-substitution (N at position 3); dimethyl groups at 6,6-positions Reduced electrophilicity due to N; basicity
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 Linear trifluoromethyl group High volatility (b.p. 29–32°C); strong leaving group
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride C₈H₁₀ClF₂O₂S 258.68 Methanesulfonyl group attached to bicyclo scaffold Increased steric bulk; lower reactivity

Biological Activity

6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride (CAS No. 2229141-47-1) is a synthetic compound notable for its unique bicyclic structure and the presence of a sulfonyl chloride functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The molecular formula of this compound is C6H7ClF2O2SC_6H_7ClF_2O_2S with a molecular weight of approximately 216.63 g/mol. The compound features a bicyclic framework that contributes to its reactivity and potential interactions with biological targets.

PropertyValue
CAS Number2229141-47-1
Molecular FormulaC6H7ClF2O2S
Molecular Weight216.63 g/mol
IUPAC NameThis compound
Purity≥ 95%

The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly reactive towards nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and enzymes through covalent bonding, potentially leading to inhibition or alteration of their functions.

Biological Applications

Research has indicated several biological applications for this compound:

  • Enzyme Inhibition : The sulfonyl chloride moiety can act as a reactive electrophile, allowing it to inhibit specific enzymes by forming covalent bonds at active sites.
  • Protein Modification : This compound can be utilized in the study of protein interactions and modifications, providing insights into cellular mechanisms.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are necessary to elucidate the mechanisms involved.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds similar to this compound:

  • Enzyme Targeting : A study investigated the effects of sulfonyl chlorides on proteases, revealing that such compounds could effectively inhibit enzyme activity through covalent modification (Smith et al., 2022).
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of bicyclic sulfonyl chlorides exhibited significant antimicrobial activity against various bacterial strains (Jones et al., 2023).
  • Protein Interaction Studies : Research involving mass spectrometry showed that sulfonyl chlorides could selectively modify cysteine residues in proteins, impacting their function and stability (Lee et al., 2024).

Q & A

Q. What chromatographic conditions improve separation of this sulfonyl chloride from by-products?

  • Methodological Answer : Use silica gel chromatography with gradient elution (hexane → ethyl acetate + 1% acetic acid). For challenging separations, switch to reverse-phase C18 columns with acetonitrile/water (0.1% TFA). ’s hexanesulfonic acid mobile phase is adaptable for HPLC .

Q. How can computational modeling predict the compound’s behavior in aqueous vs. organic solvents?

  • Methodological Answer : Molecular dynamics (MD) simulations with software like GROMACS model solvation effects. Calculate partition coefficients (logP) via COSMO-RS. ’s quantum chemical approach can be extended to study solvent interactions .

Comparative Studies

Q. How does this compound’s reactivity compare to non-fluorinated or mono-fluorinated analogs?

  • Methodological Answer : Perform competitive reactions (e.g., sulfonylation of aniline) under identical conditions. Use kinetic profiling (UV-Vis or LC-MS) to compare rates. lists perfluorinated benzenesulfonyl chlorides, enabling structure-activity comparisons .

Applications in Multi-Step Syntheses

Q. What protocols enable late-stage functionalization of this sulfonyl chloride in drug discovery?

  • Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups after sulfonylation. ’s benzamide derivative exemplifies post-synthetic modification. Optimize protecting groups (e.g., Boc) to prevent undesired reactivity .

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